1-BENZYL-3'-METHYL-5'-(NAPHTHALEN-1-YL)-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROLE]-2,4',6'-TRIONE
Overview
Description
1-benzyl-3’-methyl-5’-(1-naphthyl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center
Preparation Methods
The synthesis of 1-benzyl-3’-methyl-5’-(1-naphthyl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical reaction for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst .
Chemical Reactions Analysis
1-benzyl-3’-methyl-5’-(1-naphthyl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation, where halides or alkyl groups are introduced into the molecule. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study the interactions between different biological molecules due to its unique structure.
Mechanism of Action
The mechanism of action of 1-benzyl-3’-methyl-5’-(1-naphthyl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The indole and pyrrole rings in its structure allow it to interact with various enzymes and receptors in the body, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as naphthoylindoles and other indole derivatives. Naphthoylindoles, for example, share a similar indole ring structure but differ in their substitution patterns and functional groups . These differences can significantly impact their chemical properties and biological activities. The unique spiro structure of 1-benzyl-3’-methyl-5’-(1-naphthyl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione sets it apart from other indole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
1'-benzyl-1-methyl-5-naphthalen-1-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c1-19-26-27(29(36)34(28(26)35)24-17-9-13-21-12-5-6-14-22(21)24)31(32-19)23-15-7-8-16-25(23)33(30(31)37)18-20-10-3-2-4-11-20/h2-17,19,26-27,32H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFJFGYYZOBLJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5(N1)C6=CC=CC=C6N(C5=O)CC7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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